4-Fluoro-4-methylaminorex

Catalog No.
S3314190
CAS No.
1364933-64-1
M.F
C10H11FN2O
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4-methylaminorex

CAS Number

1364933-64-1

Product Name

4-Fluoro-4-methylaminorex

IUPAC Name

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)

InChI Key

UYKYWISHPDEDRQ-UHFFFAOYSA-N

SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

4-Fluoro-4-methylaminorex is a synthetic compound belonging to the aminorex family, which are known for their stimulant properties. The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring. Its molecular formula is C10H12FN2OC_{10}H_{12}FN_2O with a molecular weight of 194.21 g/mol . First synthesized in the 1960s, 4-Fluoro-4-methylaminorex has gained attention due to its structural similarity to other psychoactive substances and its detection in law enforcement seizures, indicating its potential use as a designer drug .

, including:

  • Oxidation: This can be performed using agents like potassium permanganate or chromium trioxide. Oxidation may yield products such as 4-Fluoro-4-methylaminorex oxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol.
  • Substitution Reactions: Nucleophilic substitution can occur with reagents like sodium hydroxide or potassium tert-butoxide, leading to various derivatives depending on the substituents used.

The biological activity of 4-Fluoro-4-methylaminorex primarily relates to its stimulant effects. It is thought to act on monoamine neurotransmitters, particularly norepinephrine and dopamine, similar to other stimulants in its class. Research indicates that it may enhance alertness, energy levels, and mood, but it also poses risks of addiction and adverse effects commonly associated with stimulant use, such as increased heart rate and potential neurotoxicity .

The synthesis of 4-Fluoro-4-methylaminorex typically involves several steps:

  • Starting Material: Para-fluoro-norephedrine is used as the precursor.
  • Reaction with Potassium Cyanate: The para-fluoro-norephedrine is dissolved in water and titrated with hydrochloric acid until weakly acidic. Potassium cyanate is then added, resulting in the formation of 4-Fluoro-4-methylaminorex through a cyclization reaction .
  • Isolation and Purification: The product can be isolated through extraction methods and purified using techniques like chromatography.

This synthetic route highlights the compound's derivation from established precursors and its potential for large-scale production if necessary.

4-Fluoro-4-methylaminorex is primarily utilized in scientific research, particularly within forensic chemistry and toxicology. It serves as an analytical standard for identifying new psychoactive substances in seized samples. Additionally, it is employed in mass spectrometry and other analytical techniques to study its chemical properties and behavior under various conditions .

Several compounds share structural similarities with 4-Fluoro-4-methylaminorex, including:

  • 4-Methylaminorex: The parent compound without fluorination; known for similar stimulant effects.
  • 3,4-Methylenedioxymethamphetamine (MDMA): A popular psychoactive substance with empathogenic properties.
  • Methamphetamine: A potent central nervous system stimulant with significant abuse potential.

Comparison Table

CompoundStructure CharacteristicsPrimary Effects
4-Fluoro-4-methylaminorexPara-fluorinated derivative of methylaminorexStimulant effects similar to amphetamines
4-MethylaminorexParent compound without fluorineStimulant effects
3,4-Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy group; empathogenicEuphoria, increased sociability
MethamphetamineSimple amine structure; high abuse potentialIncreased energy, euphoria

The uniqueness of 4-Fluoro-4-methylaminorex lies in its fluorination which may enhance its potency or alter its pharmacokinetic properties compared to its analogs .

The origins of 4′F-4-MAR are rooted in mid-20th-century pharmaceutical research into aminorex derivatives. McNeil Laboratories pioneered this field, patenting 4-MAR in 1966 as part of efforts to develop non-amphetamine anorectics. The foundational synthesis route, described by Poos et al. in 1963, involved the reaction of 2-amino-1-phenylpropan-1-ol precursors with cyanogen bromide to yield 2-amino-5-aryl-2-oxazoline structures. This method established the structural template for subsequent analogs, including 4′F-4-MAR.

The introduction of fluorine at the para-position of 4-MAR’s aromatic ring marked a deliberate strategy to alter physicochemical properties while retaining pharmacological activity. Analytical characterization of early 4′F-4-MAR samples confirmed the fluorine substitution through nuclear magnetic resonance (NMR) spectroscopy, which revealed characteristic para-substituted aromatic proton signals at δ = 7.07 and 7.31. High-resolution mass spectrometry (HRMS) further identified a fluorotropylium ion fragment (m/z 109.0284), corroborating the fluorine’s position.

Table 1: Key Aminorex Derivatives and Patent Milestones

CompoundYear PatentedStructural ModificationPrimary Developer
Aminorex1963Unsubstituted phenyl ringMcNeil Laboratories
4-Methylaminorex1966Methyl group at C4McNeil Laboratories
4,4′-DMAR-Methyl at C4 and C4′Illicit synthesis
4′F-4-MAR-Fluorine at C4′, methyl at C4Illicit synthesis

The absence of formal patents for 4′F-4-MAR contrasts with its predecessors, reflecting its emergence outside regulated pharmaceutical channels. However, its synthetic lineage remains tied to McNeil Laboratories’ original intellectual property.

Transition to Illicit Markets: Timeline of Forensic Identification

4′F-4-MAR’s entry into illicit markets followed the scheduling of 4-MAR as a U.S. Schedule I substance in the 1980s due to its stimulant effects and association with fatalities. Forensic laboratories first encountered the fluorinated analog in 2019, when advanced spectroscopic techniques identified it in a consumer product. Key milestones in its forensic characterization include:

  • 2014: Emergence of 4,4′-dimethylaminorex (4,4′-DMAR) in Europe, signaling renewed interest in aminorex analogs.
  • 2018: Development of ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) methods capable of differentiating positional isomers.
  • 2019: Definitive identification of 4′F-4-MAR via combined gas chromatography–mass spectrometry (GC-MS), NMR, and Fourier-transform infrared (FTIR) spectroscopy.

Table 2: Forensic Techniques Applied to 4′F-4-MAR Identification

TechniqueCritical FindingsSignificance
GC-MSBase peak at m/z 195.0926 (C₁₀H₁₁FN₂O⁺)Molecular formula confirmation
UPLC-QTOF-MSFragment ions 150.0682 (C₈H₈FN₂⁺)Differentiation from 4,4′-DMAR
¹H-NMRδ=7.30 (d, J=8.1 Hz) and δ=7.06 (d, J=8.1 Hz)Para-substitution confirmation
¹³C-NMR1JC-F=245.2 Hz at δ=161.5Fluorine-carbon coupling evidence

The compound’s delayed detection relative to other aminorex analogs underscores challenges in predicting and identifying novel fluorine substitutions using traditional library-based mass spectrometry approaches.

Role in the Evolution of Designer Drug Design Strategies

4′F-4-MAR exemplifies three key trends in modern designer drug development: halogen substitution, stereochemical complexity, and iterative structural mimicry. The fluorine atom’s introduction leverages its electronegativity to enhance lipid solubility and bioavailability compared to 4-MAR, while avoiding the bulkiness of methyl groups in 4,4′-DMAR. This strategic substitution aligns with clandestine chemists’ preference for minimal synthetic complexity paired with maximal legal ambiguity.

Stereochemical considerations further complicate detection. The 2019 sample contained both cis- and trans-diastereomers, with the latter predominating—a result consistent with potassium cyanate-mediated cyclization of 2-amino-1-(4-fluorophenyl)propan-1-ol precursors. Such stereoselective synthesis methods, originally detailed in pharmaceutical patents, now facilitate illicit production of diastereomerically enriched products with distinct pharmacological profiles.

Table 3: Structural Modifications in Aminorex-Based Designer Drugs

AnalogModification SiteFunctional GroupImpact on Pharmacokinetics
AminorexPhenyl C5HBaseline anorectic activity
4-MARPhenyl C4CH₃Increased CNS stimulation
4,4′-DMARPhenyl C4, C4′CH₃, CH₃Enhanced half-life; pulmonary toxicity
4′F-4-MARPhenyl C4′FImproved blood-brain barrier penetration

This iterative modification strategy has prompted regulatory agencies to adopt generic legislation covering entire structural classes. However, the rapid incorporation of halogens like fluorine—which minimally alter molecular mass—complicates conventional mass spectrometry-based screening protocols.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.08554114 g/mol

Monoisotopic Mass

194.08554114 g/mol

Heavy Atom Count

14

UNII

QMW9X4B373

Wikipedia

4'-Fluoro-4-methylaminorex

Dates

Modify: 2024-04-14

Explore Compound Types